Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate

Description

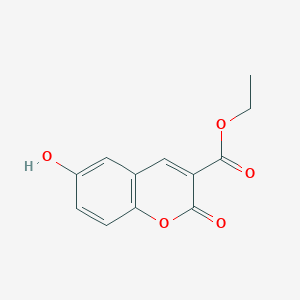

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a hydroxyl group at position 6, a ketone at position 2, and an ethoxycarbonyl substituent at position 3. This compound has garnered attention due to its notable antioxidant and enzyme inhibitory activities, as demonstrated in QSAR and molecular modeling studies . Its structural features, particularly the position of the hydroxyl group, significantly influence its physicochemical and biological properties, distinguishing it from other coumarin analogues.

Properties

IUPAC Name |

ethyl 6-hydroxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGYMCHQKAJEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and hydrazines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various derivatives, including hydrazides and amides.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds and derivatives that exhibit various biological activities. The compound's unique chromene structure allows for modifications that can enhance its reactivity and functionality in synthetic pathways.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. For instance, studies have reported its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial properties.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | 0.25 |

| 5a | Staphylococcus epidermidis | 0.23 | 0.26 |

| 7b | Escherichia coli | 0.24 | 0.27 |

Antiviral and Anticancer Potential

The compound has also been investigated for its potential antiviral and anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cell lines, making it a candidate for further development in cancer therapy. Its mechanism of action may involve the modulation of specific molecular targets associated with cell proliferation and survival.

Medicinal Applications

Therapeutic Properties

this compound is being explored for its therapeutic effects, including anti-inflammatory and antioxidant activities. These properties may contribute to its potential use in treating various diseases characterized by oxidative stress and inflammation.

Industrial Applications

Dyes and Pigments

In industry, this compound is utilized in the development of dyes and pigments due to its vibrant color properties and stability. Its derivatives are also being explored for applications in organic light-emitting diodes (OLEDs), leveraging their electronic properties.

Case Studies

-

Synergistic Effects with Antibiotics

A study highlighted the synergistic effects of this compound derivatives when combined with conventional antibiotics like Ciprofloxacin. This combination showed enhanced efficacy against resistant bacterial strains, suggesting a potential strategy for overcoming antibiotic resistance. -

Cytotoxicity Assessment

Research evaluating the cytotoxic effects on cancer cell lines demonstrated significant inhibition of cell growth by this compound, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in biological systems .

Comparison with Similar Compounds

Structural and Physical Properties

The position and nature of substituents on the coumarin scaffold critically affect melting points, solubility, and reactivity. Key comparisons include:

| Compound | Substituent Position | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate | 6-OH, 2-O, 3-COOEt | 184–186 | Hydroxyl at position 6 |

| Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate | 5-OH, 2-O, 3-COOEt | 232 | Hydroxyl at position 5 |

| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | 7-OH, 2-O, 3-COOEt | 164–166 | Hydroxyl at position 7 |

| Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | 6-OCH₃, 2-O, 3-COOEt | N/A | Methoxy at position 6 (less polar) |

| Ethyl 6-chloro-2H-chromene-3-carboxylate | 6-Cl, 3-COOEt | N/A | Chloro substituent at position 6 |

Key Observations :

- The hydroxyl group at position 6 in this compound results in a lower melting point (184–186°C) compared to the 5-hydroxy analogue (232°C), likely due to differences in hydrogen bonding and crystal packing .

Antioxidant Activity

This compound exhibits the highest antioxidant activity (58.1%) among coumarin derivatives in DPPH radical scavenging assays, outperforming analogues with hydroxyl groups at positions 8 (compound 10: 39.2%) or 6 combined with carbonitrile groups (compounds 22 and 23: ~39%) . This highlights the superiority of the 6-hydroxy substituent in enhancing radical stabilization.

Lipoxygenase Inhibition

QSAR models for lipoxygenase inhibition highlight the importance of molecular descriptors such as C-026 (atom-centered fragments) and RDF035p (radial distribution function). This compound's hydroxyl group likely enhances hydrogen-bonding interactions with the enzyme active site, contributing to its inhibitory efficacy .

Comparative Pharmacological Profiles

- Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate : The methoxy group may reduce antioxidant activity compared to hydroxyl but could improve metabolic stability .

Biological Activity

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of cancer treatment, anti-inflammatory responses, and enzyme inhibition. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its chromene structure, which includes a coumarin moiety. Its chemical formula is , and it possesses functional groups that contribute to its biological activity.

Target of Action

The compound primarily interacts with various biological macromolecules, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.

Biochemical Pathways

Research indicates that this compound affects multiple biochemical pathways, including:

- Cell Signaling Pathways : It may influence pathways related to inflammation and apoptosis.

- Gene Expression : this compound has been shown to modulate gene expression related to cell survival and proliferation.

Anticancer Activity

Studies have demonstrated the anticancer properties of this compound. For instance:

- In vitro assays revealed that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory activity:

- It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell models.

Antioxidant Properties

This compound also demonstrates antioxidant activity:

- It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Case Studies

Several studies have investigated the biological effects of this compound:

- Enzyme Inhibition Study :

-

Cancer Cell Line Study :

- Research involving various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with notable effects observed in breast and colon cancer cells.

-

Inflammation Model :

- In an animal model of inflammation, administration of this compound resulted in reduced paw edema and lower levels of inflammatory markers in serum samples.

Biological Activity Summary Table

Q & A

Basic: What are the optimized synthetic routes for Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate?

Answer:

The compound is typically synthesized via condensation reactions. A representative method involves:

- Reagents : 4-hydroxynaphthalene-1,3-dicarbaldehyde, diethyl malonate, ethanol, and piperidine as a catalyst .

- Conditions : Reflux for 30–40 minutes under inert atmosphere, followed by recrystallization from ethanol to yield yellow needles .

- Key Considerations : Solvent purity, stoichiometric ratios, and catalyst efficiency significantly impact yield. Ethanol is preferred for recrystallization to minimize impurities .

Basic: What spectroscopic and crystallographic methods are used for characterization?

Answer:

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming structural integrity. For example, 1H NMR peaks at δ 8.88–6.48 ppm correlate with aromatic protons, while ester groups (C=O) appear at ~170 ppm in 13C NMR .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For instance, Acta Crystallographica studies report mean (C–C) bond lengths of 0.003 Å and R factors <0.040 for related coumarin derivatives .

Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 184–186°C vs. 188–189°C)?

Answer:

Melting point variations often arise from:

- Recrystallization Solvents : Ethanol vs. other solvents may introduce lattice impurities .

- Polymorphism : Different crystalline forms can coexist. Thermoanalytical techniques (e.g., DSC) and single-crystal X-ray diffraction should be employed to confirm polymorphism .

- Purity Assessment : HPLC or TLC analysis is recommended to rule out residual reactants or byproducts .

Advanced: What is the compound’s role in enzyme inhibition studies, such as 15-LOX-1 targeting?

Answer:

this compound derivatives (e.g., O-prenylated analogs) show inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), a key enzyme in inflammatory pathways.

- Structure-Activity Relationship (SAR) : Substituents at the 6-position (e.g., hydroxyl vs. nitro groups) modulate binding affinity. For example, nitro derivatives exhibit altered electronic profiles that enhance interaction with the enzyme’s active site .

- Methodology : Competitive inhibition assays using UV-Vis spectroscopy (e.g., monitoring linoleic acid oxidation at 234 nm) are standard .

Advanced: What challenges arise in crystallographic refinement of coumarin derivatives?

Answer:

- Twinning : High-resolution data (d-spacing <1 Å) is required to resolve twinned crystals. SHELXD and SHELXE are robust for experimental phasing in such cases .

- Hydrogen Bonding Networks : Graph set analysis (e.g., Etter’s rules) helps interpret intermolecular interactions. For example, coumarin derivatives often form R₂²(8) motifs via O–H···O bonds, influencing crystal packing .

- Disorder Handling : Partial occupancy of ethyl ester groups may require constrained refinement in SHELXL .

Advanced: How can derivatives be designed for fluorescence studies?

Answer:

- Amino-Functionalized Analogs : Introducing diethylamino groups at the 7-position (e.g., Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate) enhances fluorescence quantum yield. This is attributed to intramolecular charge transfer (ICT) states .

- Spectral Validation : Fluorescence lifetime measurements (e.g., time-correlated single-photon counting) and solvatochromism studies (in solvents of varying polarity) confirm emission properties .

Advanced: How do computational methods aid in understanding reactivity?

Answer:

- DFT Calculations : Geometry optimization (e.g., B3LYP/6-31G*) predicts electrophilic sites, such as the carbonyl group at position 2, which is prone to nucleophilic attack .

- Docking Studies : Molecular docking with enzymes like 15-LOX-1 (PDB: 1LOX) identifies key interactions (e.g., hydrogen bonds with Arg403) .

Basic: What safety precautions are required during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.